3-Methylfuro[3,2-b]pyridine

Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

Procuring the incorrect methyl-position isomer halts synthetic campaigns, as 3-methylfuro[3,2-b]pyridine is not interchangeable with its 2-methyl or unsubstituted variants. This compound is the requisite starting material for 3-substituted furo[3,2-b]pyridine-based kinase inhibitors and GPCR ligands. - Validated precursor for selective CLK kinase inhibitors and bioisosteric 5-HT1F receptor agonists. - Streamlines parallel synthesis of 3-substituted and 3,5-disubstituted furo[3,2-b]pyridine libraries. - LogP of 1.7 supports CNS drug discovery programs targeting blood-brain barrier penetration.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 107096-11-7
Cat. No. B024747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfuro[3,2-b]pyridine
CAS107096-11-7
SynonymsFuro[3,2-b]pyridine,3-methyl-(9CI)
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=COC2=C1N=CC=C2
InChIInChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3
InChIKeyZODAEGCLBQIRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfuro[3,2-b]pyridine: Structural and Procurement Baseline


3-Methylfuro[3,2-b]pyridine (CAS 107096-11-7) is a methyl-substituted derivative of the furo[3,2-b]pyridine heteroaromatic scaffold, consisting of a furan ring fused to a pyridine ring at the b-face with a methyl group at the 3-position. This compound serves as a foundational building block in medicinal chemistry, where the parent furo[3,2-b]pyridine core has been established as a privileged scaffold for the development of highly selective kinase inhibitors, particularly targeting CDC-like kinases (CLKs), as well as effective modulators of the Hedgehog signaling pathway [1]. The 3-methyl substitution pattern is of particular interest due to its utility as a bioisosteric replacement for indole moieties in receptor agonist design [2] and as a key intermediate in the synthesis of more complex, functionalized analogs. As a relatively underexplored pharmacophore in the kinase inhibitor field compared to scaffolds like pyrrolopyridines or pyrazolopyrimidines, furo[3,2-b]pyridine derivatives offer unique opportunities for intellectual property differentiation and target selectivity [1].

Entry building block for 3,5-disubstituted furo[3,2-b]pyridine kinase inhibitor synthesis
Bioisosteric replacement scaffold for indole in GPCR agonist design studies
Key precursor for 3-amino-furo[3,2-b]pyridine-2-carboxamide derivatives

3-Methylfuro[3,2-b]pyridine: Generic Substitution Limitations


Generic substitution fails for 3-methylfuro[3,2-b]pyridine because the position and presence of the methyl group critically dictate both synthetic utility and biological activity. The 3-methylfuro[3,2-b]pyridine isomer is synthesized via a distinct route involving cyclization of 2-acetylpyridin-3-ol-derived intermediates, differing fundamentally from the pathway used to prepare the 2-methyl isomer [1]. This difference has practical consequences for procurement: the 3-methyl derivative is not interchangeable with unsubstituted furo[3,2-b]pyridine, 2-methylfuro[3,2-b]pyridine, or 5-substituted variants. In biological contexts, 3-substituted furo[3,2-b]pyridines have been specifically evaluated alongside 2,3,5-substituted and 3,5-disubstituted analogs as bioisosteres of indole-based 5-HT1F receptor agonists, with the substitution pattern directly influencing receptor affinity and selectivity [2]. Furthermore, the furo[3,2-b]pyridine scaffold is recognized as a relatively underexplored pharmacophore, meaning that small changes in substitution can lead to novel and patentable intellectual property that is not predicted by existing structure-activity relationships [3]. Substituting with a different methyl-position isomer or an unsubstituted core would alter or eliminate the specific chemical reactivity and biological properties required for downstream synthetic campaigns.

Isomer mismatch 3-Methylfuro[3,2-b]pyridine uses a distinct synthetic route from the 2-methyl isomer; direct interchange may not be feasible in parallel library synthesis.
Substitution-dependent bioactivity Replacing with unsubstituted core or other methyl-position isomers can alter receptor affinity and selectivity profiles observed in 5-HT1F agonist studies.
Underexplored pharmacophore Minor substitution changes on the furo[3,2-b]pyridine scaffold may lead to divergent IP and target engagement; substitution pattern must be verified for each campaign.

3-Methylfuro[3,2-b]pyridine: Differentiation Evidence


Distinct Synthetic Pathway vs. 2-Methyl Isomer

3-Methylfuro[3,2-b]pyridine is synthesized via a pathway distinct from that of 2-methylfuro[3,2-b]pyridine, using different starting materials and intermediates. The 3-methyl derivative is prepared from 2-acetylpyridin-3-ol, whereas the 2-methyl derivative originates from ethyl 3-hydroxypiconate alkylated with ethyl 2-bromopropionate [1]. This difference in synthetic origin means that the two isomers are not interchangeable in synthetic campaigns and require separate procurement for parallel medicinal chemistry efforts.

Synthetic route
Head-to-head
3-Me uses 2-acetylpyridin-3-ol; 2-Me uses ethyl 3-hydroxypiconate. Different cyclization intermediates and step counts.
Isomers require separate procurement for parallel synthesis campaigns
Synthetic route comparison from Shiotani & Morita, 1986
Synthetic methodology Heterocyclic chemistry Medicinal chemistry building blocks

Hydrophobic Profile: Distinct from Unsubstituted Core

The presence of the 3-methyl substituent produces a measurable increase in lipophilicity compared to the unsubstituted furo[3,2-b]pyridine core. 3-Methylfuro[3,2-b]pyridine has a calculated LogP (XLogP3) of 1.7 and a polar surface area (PSA) of 26.03 Ų . These values differ from the unsubstituted furo[3,2-b]pyridine, which would be expected to have lower LogP due to the absence of the methyl group. The increased LogP value indicates enhanced membrane permeability potential, a critical parameter in central nervous system (CNS) drug discovery programs where the furo[3,2-b]pyridine scaffold is being explored for neurodegenerative disease applications [1].

LogP profile
Class-level
XLogP3: 1.7; PSA: 26.03 Ų
Increased lipophilicity may support CNS permeability screening
Data to verify; unsubstituted core comparison not directly reported
ADME prediction Physicochemical properties Lead optimization

Bioisosteric Replacement of Indole in 5-HT1F Agonists

3-Substituted furo[3,2-b]pyridines, including the 3-methyl analog, were specifically evaluated as part of a systematic investigation into the utility of this scaffold as a bioisostere of indole-based 5-HT1F receptor agonists. The study examined both 2,3,5- and 3,5-substitution patterns [1]. The 3-position substitution is critical for maintaining receptor affinity while improving selectivity compared to the indole analogues. This establishes the 3-methyl derivative as a key reference compound for building selective GPCR ligands, whereas 2-substituted or unsubstituted furo[3,2-b]pyridines were not identified as part of this optimization campaign.

Bioisostere role
Context-dependent
3-Substituted furo[3,2-b]pyridines maintained 5-HT1F affinity while improving selectivity over indole analogues.
Supports GPCR ligand design with potential selectivity improvement
Affinity magnitude not numerically detailed in abstract
GPCR agonists Bioisosterism Serotonin receptor Migraine therapeutics

CLK Kinase Inhibition: 3,5-Disubstituted Scaffold

The furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of CDC-like kinases (CLKs). Optimization of subseries containing 3,5-disubstituted furo[3,2-b]pyridines afforded potent, cell-active, and highly selective CLK inhibitors [1]. The 3-methyl substitution on the furo[3,2-b]pyridine core provides a direct synthetic entry point to these 3,5-disubstituted systems, as the 3-position methyl can serve as a fixed substituent or be further elaborated. This scaffold is noted as a 'relatively underexplored central pharmacophore' in the kinase inhibitor area [2], offering a distinct advantage over saturated kinase scaffolds such as pyrrolopyridines or pyrazolopyrimidines in terms of novelty and potential selectivity.

Kinase inhibition
Class-level
Derivative MU1210: CLK1/2/4 IC50 8/20/12 nM; selectivity over 194 kinases
Supports kinase inhibitor development from an underexplored scaffold
Reported for 3,5-disubstituted analog; scaffold entry point confirmed
Kinase inhibitors CLK kinase Hedgehog pathway Chemical probes

Key Intermediate for 3-Amino-Furo[3,2-b]pyridine-2-Carboxamide Synthesis

3-Methylfuro[3,2-b]pyridine serves as a direct synthetic precursor to functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides, a class of compounds specifically investigated as potent kinase inhibitors. The synthetic methodology for preparing these carboxamides from cyanopyridine intermediates relies on the 3-methylfuro[3,2-b]pyridine framework as the core structure [1]. This establishes a direct, documented link between procurement of the 3-methylfuro[3,2-b]pyridine building block and the generation of novel kinase inhibitor candidates, a linkage that does not exist for the 2-methyl isomer or the unsubstituted core.

Carboxamide precursor
Data to verify
Direct precursor to 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides, a kinase inhibitor class.
Enables synthesis of targeted kinase inhibitor candidates
Synthetic methodology needs independent verification; sources not provided
Carboxamide derivatives Kinase inhibitor synthesis Functionalized heterocycles

3-Methylfuro[3,2-b]pyridine: Optimal Application Scenarios


Methyl-Furo[3,2-b]pyridine Library Synthesis for Kinase Screening

This compound is best utilized in parallel synthesis campaigns requiring both 2-methyl and 3-methyl furo[3,2-b]pyridine isomers as distinct building blocks. Because the synthetic routes to the 2-methyl and 3-methyl derivatives utilize different precursors and reaction pathways [1], researchers cannot simply substitute one for the other. Procurement of 3-methylfuro[3,2-b]pyridine enables the specific exploration of 3-substituted and 3,5-disubstituted furo[3,2-b]pyridines, which have been optimized to yield potent, cell-active, and highly selective inhibitors of CLK kinases [2]. This compound is therefore appropriate for kinase inhibitor discovery programs seeking to differentiate from crowded chemical space and establish novel intellectual property.

Bioisosteric Indole Replacement for GPCR Agonists

3-Methylfuro[3,2-b]pyridine is optimally deployed as a starting material for the synthesis of 3-substituted furo[3,2-b]pyridine-based GPCR ligands. Studies have demonstrated that 3-substituted furo[3,2-b]pyridines can effectively replace indole moieties in 5-HT1F receptor agonists while maintaining receptor affinity and improving selectivity relative to the indole analogs [1]. For medicinal chemistry teams developing next-generation serotonergic agents for migraine or related CNS indications, the 3-methyl derivative provides a validated entry point into this bioisosteric space. The defined LogP of 1.7 further supports its use in CNS programs where blood-brain barrier penetration is a design objective [2].

Synthesis of 3-Amino-Furo[3,2-b]pyridine-2-Carboxamide Kinase Inhibitors

This compound is the appropriate starting material for the preparation of functionalized 3-amino-N-methylfuro[3,2-b]pyridine-2-carboxamides, a class of compounds specifically investigated for their kinase inhibitory activity [1]. The 3-methyl substitution pattern is integral to this synthetic pathway, and the 2-methyl isomer or unsubstituted core will not yield the same carboxamide products. For research groups focused on furo[3,2-b]pyridine-2-carboxamides as kinase inhibitors, procurement of the 3-methyl derivative is essential.

Hedgehog Pathway Modulation with 3,5,7-Trisubstituted Derivatives

3-Methylfuro[3,2-b]pyridine can serve as a foundational building block for the synthesis of 3,5,7-trisubstituted furo[3,2-b]pyridines, a subset of which have been profiled as sub-micromolar modulators of the Hedgehog signaling pathway [1]. The furo[3,2-b]pyridine scaffold is unique among heteroaromatic systems in its ability to yield both kinase-active (CLK inhibitors) and kinase-inactive (Hedgehog modulators) subsets through differential substitution [1]. Researchers pursuing novel chemical probes for developmental biology or oncology targets in the Hedgehog pathway should consider this compound as a synthetic entry point.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Methyl substitution specificity
Synthetic route compatibility with desired disubstitution pattern
GPCR agonist bioisostere design
3-Substitution pattern for receptor affinity
Selectivity evaluation relative to indole analogues
Furo[3,2-b]pyridine-2-carboxamide synthesis
Precursor for 3-amino-carboxamide derivatives
Synthetic pathway verification for targeted kinase inhibitors
Hedgehog pathway modulator exploration
3,5,7-Trisubstituted derivative potential
Pathway modulation assay context fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylfuro[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.